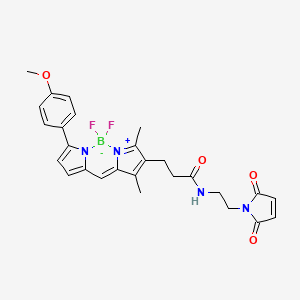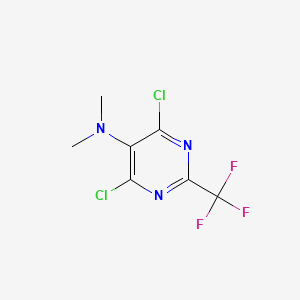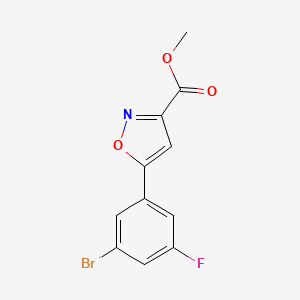
Methyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a bromine and a fluorine atom on the phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often involve the use of copper(I) or ruthenium(II) catalysts . Another method involves the cyclization of 2-alkynone O-methyl oximes followed by fluorination in the presence of gold and silver catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can yield amines.
Aplicaciones Científicas De Investigación
Methyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It serves as a building block in the development of pharmaceutical drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)isoxazole
- Methyl 5-(3-fluorophenyl)isoxazole-3-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
Uniqueness
Methyl 5-(3-Bromo-5-fluorophenyl)isoxazole-3-carboxylate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms enhances its reactivity and potential biological activities compared to other isoxazole derivatives .
Propiedades
Fórmula molecular |
C11H7BrFNO3 |
|---|---|
Peso molecular |
300.08 g/mol |
Nombre IUPAC |
methyl 5-(3-bromo-5-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO3/c1-16-11(15)9-5-10(17-14-9)6-2-7(12)4-8(13)3-6/h2-5H,1H3 |
Clave InChI |
JHFGEIVSPKDAOM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


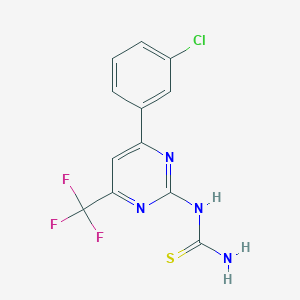
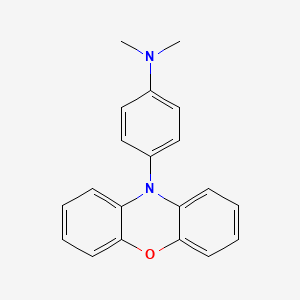
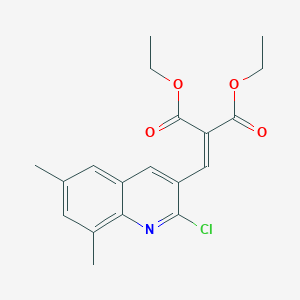

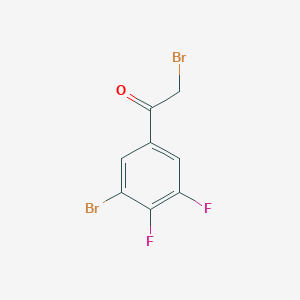
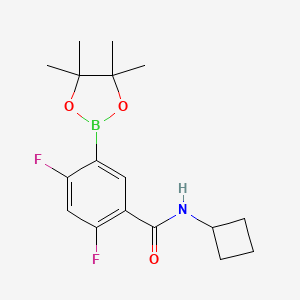
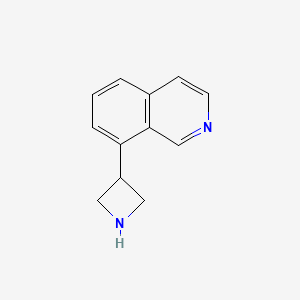
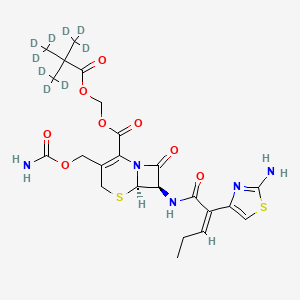
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)


![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
